6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one
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Description
6-cyclopropyl-2-{[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C22H24N4O2 and its molecular weight is 376.46. The purity is usually 95%.
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Mechanism of Action
Target of Action
Indole derivatives, which are part of the structure of this compound, have been found to bind with high affinity to multiple receptors .
Mode of Action
It is known that indole derivatives can possess various biological activities, which may suggest a complex interaction with its targets .
Biochemical Pathways
Indole derivatives have been reported to possess various biological activities, suggesting that they may affect multiple pathways .
Result of Action
It is known that indole derivatives can possess various biological activities, which may suggest a range of potential effects .
Action Environment
It is known that the success of suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . This may suggest that similar environmental conditions could influence the action of this compound.
Biochemical Analysis
Biochemical Properties
It is known that indole derivatives, which are part of the compound’s structure, play a significant role in cell biology . They are used in the treatment of various disorders and have shown various biologically vital properties .
Cellular Effects
Preliminary studies suggest that it may have lipid-modulating properties, lowering LDL and triglycerides while raising HDL in preclinical species .
Molecular Mechanism
It is known to be a potent and selective FXR agonist in vitro , suggesting that it may interact with the farnesoid X receptor, a nuclear receptor involved in the regulation of bile acid and lipid metabolism .
Dosage Effects in Animal Models
Preliminary studies suggest that it has robust lipid-modulating properties in preclinical species
Metabolic Pathways
Given its structure, it may be involved in pathways related to the metabolism of indole derivatives .
Properties
IUPAC Name |
6-cyclopropyl-2-[[1-(1H-indole-4-carbonyl)piperidin-4-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O2/c27-21-7-6-19(16-4-5-16)24-26(21)14-15-9-12-25(13-10-15)22(28)18-2-1-3-20-17(18)8-11-23-20/h1-3,6-8,11,15-16,23H,4-5,9-10,12-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCMVBIZSOUSTTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CCN(CC3)C(=O)C4=C5C=CNC5=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.